molecular formula C15H22N2O B11867686 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

Cat. No.: B11867686
M. Wt: 246.35 g/mol
InChI Key: RAIBDTZTWBNGRW-UHFFFAOYSA-N
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Description

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine is a spirocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 6-oxa-2-azaspiro[4.5]decane scaffold are recognized as privileged structures for the development of novel therapeutic agents . This amine-functionalized derivative is a versatile synthetic intermediate, with its primary amine group enabling its incorporation into more complex molecules via amide bond formation or reductive amination . The spirocyclic core provides molecular rigidity, which can be advantageous in optimizing the pharmacokinetic properties of drug candidates, such as bioavailability and metabolic stability . Research indicates that structurally related spirocyclic analogs have been investigated as potential neuropeptide Y5 receptor antagonists for the treatment of eating disorders . Furthermore, the close structural analog, 2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-yl methanesulfonate, is explicitly noted for its use as a key intermediate in the synthesis of more complex molecules targeting neurological conditions . As such, this amine is a valuable reagent for chemists working in lead optimization and the discovery of new bioactive molecules. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine

InChI

InChI=1S/C15H22N2O/c16-14-6-9-18-15(10-14)7-8-17(12-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2

InChI Key

RAIBDTZTWBNGRW-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCN(C2)CC3=CC=CC=C3)CC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine can undergo various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions typically result in the formation of new spiro derivatives with different functional groups.

Scientific Research Applications

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Benzyl vs. Smaller Substituents : The benzyl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration compared to analogs like 2-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine (ethylamine substituent) .
  • Aromatic vs. Aliphatic Groups : The pyridin-3-amine substituent in C₁₃H₁₉N₃O introduces aromaticity, enabling π-π interactions critical for target binding in drug-receptor complexes .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The sulfur-containing analog (CID 71756615) exhibits a CCS of 136.2 Ų for [M+H]+, suggesting a compact molecular conformation. Comparable data for the target compound is unavailable but inferred to be larger due to the benzyl group .
  • Solubility and Polarity: The 2,6-dioxaspiro derivative (C₈H₁₅NO₂) has higher polarity, likely reducing membrane permeability compared to the target compound .

Research Implications

  • Drug Design : The benzyl group’s steric bulk may hinder off-target interactions, while the spirocyclic core ensures conformational rigidity, a desirable trait in protease inhibitors .
  • Hydrogen Bonding : The oxa and aza groups facilitate hydrogen bonding with biological targets, as discussed in general crystallographic studies .

Biological Activity

2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, with the CAS number 1707152-31-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including immunomodulatory effects, cytotoxicity, and molecular interactions based on available research findings.

The molecular formula for this compound is C15H22N2OC_{15}H_{22}N_{2}O with a molecular weight of 246.35 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in immunomodulation and cytotoxicity.

Immunomodulatory Effects

A study highlighted the compound's ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). The inhibition was dose-dependent, with an IC50 value of less than 20 μM. Additionally, it significantly reduced the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), IL-1β, and TNF-α in stimulated human monocytic leukemia cells (THP-1) .

Cytokine IC50 (μM) Effect
IL-28.4 ± 0.4Inhibition
IL-1β86% reductionInhibition
TNF-α83.8% reductionInhibition

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using standard MTT assays on various cell lines, including Rat Wistar Hepatocyte and Mouse Fibroblast cell lines (3T3 NIH). The results indicated a range of IC50 values for different active compounds, suggesting varying degrees of cytotoxicity depending on the specific cellular context .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with biological targets. These studies revealed that the compound can effectively bind to key sites within proteins involved in immune response modulation, stabilizing its conformation through hydrophobic and hydrophilic interactions .

Case Studies

  • Study on PBMC Proliferation : In vitro experiments demonstrated that compounds similar to this compound inhibited PHA-induced PBMC proliferation significantly, showcasing its potential as an immunosuppressive agent.
  • Cytokine Inhibition in THP-1 Cells : The compound's ability to suppress pro-inflammatory cytokines in THP-1 cells suggests a mechanism that could be beneficial in treating inflammatory diseases.

Q & A

Basic Questions

Q. What are common synthetic routes for preparing 2-benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves spirocyclization of Schiff bases with lactone precursors. For example, refluxing a Schiff base (e.g., benzyl-substituted amine derivatives) with a spirocyclic lactone (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) in dry benzene at 80°C for 3 hours, followed by solvent removal and recrystallization from anhydrous THF, can yield the target compound . Optimization includes adjusting solvent polarity, reaction time, and temperature to improve yield and purity.

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is essential for confirming the spirocyclic backbone and benzyl substitution. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amines and ethers. High-resolution X-ray crystallography (using SHELXL for refinement) can resolve conformational details .

Q. How can collision cross-section (CCS) values for this compound be predicted or experimentally determined?

  • Methodological Answer : CCS values, which correlate with ion mobility in mass spectrometry, can be predicted computationally using tools like MOBCAL or IMPACT. Experimentally, ion mobility spectrometry (IMS) coupled with quadrupole time-of-flight (Q-TOF) MS measures CCS under standardized conditions (e.g., [M+H]+ adducts). Calibration with known standards improves accuracy .

Advanced Research Questions

Q. How can conformational analysis of the spirocyclic ring system be performed to assess puckering dynamics?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring distortion. Using X-ray crystallography data, calculate out-of-plane displacements (amplitude q and phase angle φ) to define puckering modes. Molecular dynamics simulations (e.g., in Gaussian or AMBER) can model thermal fluctuations and solvent effects on ring geometry .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

  • Methodological Answer : For NMR anomalies, verify sample purity via HPLC and compare experimental data with DFT-calculated chemical shifts (using software like ADF or ORCA). For MS discrepancies, perform tandem MS/MS to identify fragmentation pathways and rule out adducts or contaminants. Cross-validate with isotopic labeling if necessary .

Q. How does the acyl-oxygen cleavage mechanism dominate over alkyl-oxygen cleavage in spirocyclic lactone derivatives?

  • Methodological Answer : Under anhydrous conditions (e.g., with pyrrolidine), acyl-oxygen cleavage is favored due to the stability of the resulting carboxylate intermediate. Monitor reaction progress using in situ IR to track lactone carbonyl disappearance. Density functional theory (DFT) calculations can compare transition-state energies for competing pathways .

Q. What computational methods predict hydrogen-bonding patterns in crystalline forms of this compound?

  • Methodological Answer : Use graph-set analysis (Etter’s formalism) to categorize hydrogen-bond motifs (e.g., chains, rings). Software like Mercury (CCDC) or CrystalExplorer visualizes interactions, while lattice energy calculations (via PIXEL or DMACRYS) assess packing efficiency. Experimental validation requires single-crystal XRD .

Data Contradiction & Optimization

Q. How should researchers address low yields in spirocyclic amine synthesis?

  • Methodological Answer : Systematically vary reaction parameters (e.g., solvent, catalyst, stoichiometry) using design-of-experiment (DoE) approaches. For example, switch from benzene to DMF to stabilize intermediates or introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Analyze byproducts via LC-MS to identify side reactions .

Q. What experimental and computational approaches reconcile conflicting crystallographic refinement results?

  • Methodological Answer : When SHELXL refinement produces high R-factors, re-examine diffraction data for twinning or disorder. Use OLEX2 for manual model adjustment and check for missing hydrogen bonds. Cross-validate with molecular docking (AutoDock Vina) to ensure the proposed structure aligns with electronic density maps .

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